Tiafibrate

Description

Contextualization within Pharmaceutical Research

Academic research plays a crucial role in the discovery and development of new medicinal products and the repurposing of existing ones. lumc.nl This involves blending scientific knowledge of disease biology with technologies for discovering and deploying interventions. nih.gov Academic investigators contribute significantly to drug development, particularly in areas like oncology and infectious diseases, though their impact on small molecule therapeutics, which often involves late-stage preclinical research by the private sector, is also notable. nih.gov Tiafibrate, a dithiahexadecanediol derivative, was patented as a hypocholesterolemic agent. ncats.io Its study in academic settings contributes to the understanding of compounds with potential pharmaceutical applications, specifically in lipid metabolism regulation.

Research Significance of Fibrate-Class Compounds

Fibrates represent a class of amphipathic carboxylic acids primarily utilized for their serum cholesterol-lowering effects. nih.gov They are considered important in addressing atherogenic dyslipidemia. nih.gov While statins are well-established for reducing LDL cholesterol, fibrates are particularly relevant for managing serum triglyceride and HDL levels. nih.gov Research indicates that different fibrate medications exhibit slight variations in their effects on glucose metabolism, insulin (B600854) resistance, intermittent claudication, and the microvascular effects of diabetes mellitus, allowing for tailored therapeutic approaches. nih.gov Fibrates function by reducing the liver's production of very-low-density lipoprotein (VLDL), which transports triglycerides. clevelandclinic.org By limiting VLDL synthesis, fibrates lower triglyceride levels. clevelandclinic.org They also enhance the production of apolipoproteins A-I and A-II, proteins involved in creating HDL cholesterol, thereby increasing HDL levels. clevelandclinic.org The significance of fibrate-class compounds in research lies in their distinct mechanism of action compared to statins and their potential benefits in specific lipid abnormalities and associated conditions. nih.govclevelandclinic.org Studies have investigated the effects of fibrates like fenofibrate (B1672516) on cardiovascular outcomes and diabetic retinopathy in specific patient populations. wikipedia.org Tiafibrate, being a fibrate, is studied within this context to understand its specific properties and potential contributions to lipid management research.

Evolution of Research Trajectories for Peroxisome Proliferator-Activated Receptor Agonists

The research into peroxisome proliferator-activated receptors (PPARs) and their agonists has evolved significantly, driven by their crucial roles in regulating glucose homeostasis, lipid metabolism, and inflammatory responses. nih.govresearchgate.net PPARs, including PPARα, PPARγ, and PPARδ, have emerged as therapeutic targets for various conditions, including dyslipidemia, diabetes, insulin resistance, and metabolic syndrome. nih.gov The development of PPAR agonists, such as thiazolidinediones and fibrates, for clinical use reflects this evolution. nih.gov

PPAR agonists exert their effects by activating these nuclear receptors, which then form heterodimers with the retinoid X receptor (RXR). mdpi.com This complex binds to specific DNA sequences known as PPAR response elements (PPREs), regulating the transcription of target genes involved in lipid and glucose metabolism. mdpi.com For example, PPARα activation can effectively alleviate dyslipidemia, while PPARγ agonists are known to reduce insulin resistance. mdpi.com The research trajectory has moved towards understanding the specific roles of each PPAR isoform and developing selective or dual agonists with potentially improved efficacy and reduced side effects. nih.govresearchgate.net

Properties

CAS No. |

55837-28-0 |

|---|---|

Molecular Formula |

C34H48Cl2O6S2 |

Molecular Weight |

687.8 g/mol |

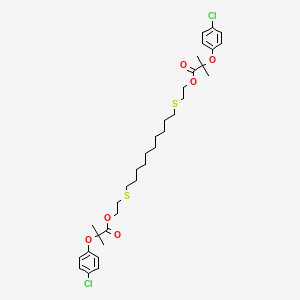

IUPAC Name |

2-[10-[2-[2-(4-chlorophenoxy)-2-methylpropanoyl]oxyethylsulfanyl]decylsulfanyl]ethyl 2-(4-chlorophenoxy)-2-methylpropanoate |

InChI |

InChI=1S/C34H48Cl2O6S2/c1-33(2,41-29-17-13-27(35)14-18-29)31(37)39-21-25-43-23-11-9-7-5-6-8-10-12-24-44-26-22-40-32(38)34(3,4)42-30-19-15-28(36)16-20-30/h13-20H,5-12,21-26H2,1-4H3 |

InChI Key |

RSLQBRWTDJTEHT-UHFFFAOYSA-N |

SMILES |

CC(C)(C(=O)OCCSCCCCCCCCCCSCCOC(=O)C(C)(C)OC1=CC=C(C=C1)Cl)OC2=CC=C(C=C2)Cl |

Canonical SMILES |

CC(C)(C(=O)OCCSCCCCCCCCCCSCCOC(=O)C(C)(C)OC1=CC=C(C=C1)Cl)OC2=CC=C(C=C2)Cl |

Other CAS No. |

55837-28-0 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivation Studies of Tiafibrate

Strategies for Tiafibrate Chemical Synthesis

The chemical synthesis of Tiafibrate would logically involve the preparation of its two primary precursors, 2-(p-chlorophenoxy)-2-methylpropionic acid and N-(2-hydroxyethyl)nicotinamide, followed by their esterification.

Total Synthesis Approaches

A total synthesis approach for Tiafibrate would begin with simple, commercially available starting materials to build the two key intermediates.

Synthesis of 2-(p-chlorophenoxy)-2-methylpropionic acid (Clofibric Acid): This well-known active metabolite of several fibrate drugs can be synthesized through various established methods. One common approach is the Williamson ether synthesis, where p-chlorophenol is reacted with ethyl 2-bromo-2-methylpropionate in the presence of a base, followed by hydrolysis of the resulting ester.

Synthesis of N-(2-hydroxyethyl)nicotinamide: This precursor can be synthesized by the amidation of nicotinic acid or its activated derivatives (like an acyl chloride or ester) with 2-aminoethanol.

Esterification: The final step in the total synthesis would be the esterification of 2-(p-chlorophenoxy)-2-methylpropionic acid with N-(2-hydroxyethyl)nicotinamide. Standard esterification methods, such as Fischer-Speier esterification (acid-catalyzed reaction) or using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC), could be employed.

A plausible reaction scheme is outlined below:

| Reactant A | Reactant B | Reaction Type | Product |

| 2-(p-chlorophenoxy)-2-methylpropionic acid | N-(2-hydroxyethyl)nicotinamide | Esterification | Tiafibrate |

Semi-synthetic Pathways

Semi-synthetic pathways would utilize commercially available precursors that are structurally similar to the final compound. For Tiafibrate, this would most likely involve purchasing pre-made 2-(p-chlorophenoxy)-2-methylpropionic acid and N-(2-hydroxyethyl)nicotinamide and then performing the final esterification step as described above. This approach is generally more efficient and cost-effective for producing the final compound if the precursors are readily available.

Development of Tiafibrate Analogues and Derivatives

While specific research on the development of Tiafibrate analogues is not found in the literature, general principles of medicinal chemistry and studies on other fibrates can provide insight into how such research would be conducted.

Structure-Activity Relationship (SAR) Studies in Synthesis

Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry to understand how the chemical structure of a compound relates to its biological activity. frontiersin.orgmdpi.com For Tiafibrate, SAR studies would involve synthesizing a series of analogues and evaluating their activity. Key modifications could include:

Modification of the Chlorophenoxy Group: Replacing the chlorine atom with other halogens (F, Br, I) or with electron-donating or electron-withdrawing groups to study the effect on activity. The position of the substituent on the phenyl ring could also be varied.

Alterations to the Isobutyric Acid Moiety: The gem-dimethyl group could be replaced with other alkyl groups or incorporated into a cyclic structure.

Changes to the Nicotinamide Moiety: The pyridine (B92270) ring could be substituted at different positions, or replaced with other heterocyclic systems. The ethylene (B1197577) linker could be lengthened or shortened.

These systematic modifications would help in identifying the key structural features required for the desired pharmacological effect.

Design Principles for Novel Fibrate Scaffolds

The design of novel fibrate scaffolds based on Tiafibrate would be guided by the findings from SAR studies. The goal would be to enhance potency, selectivity, and pharmacokinetic properties. Design principles might include:

Scaffold Hopping: Replacing the core fibrate structure with other bioisosteric scaffolds that maintain the key pharmacophoric features.

Hybrid Molecule Design: Combining the structural features of Tiafibrate with those of other pharmacologically active molecules to create hybrid compounds with dual or complementary activities.

Conformational Restriction: Introducing conformational constraints into the molecule, for example, by cyclization, to lock it into a bioactive conformation and potentially increase affinity for its target.

Optimization of Synthetic Routes

Catalyst Screening: For the esterification step, screening different catalysts (e.g., various acids, enzymes like lipases) to find one that provides high yield and purity under mild conditions.

Solvent Selection: Choosing solvents that are effective, safe, and have a lower environmental impact.

Reaction Conditions: Optimizing parameters such as temperature, reaction time, and reactant concentrations to maximize the yield and minimize the formation of byproducts.

Purification Methods: Developing efficient and scalable purification techniques, such as crystallization or chromatography, to obtain the final product with high purity.

Without specific published research on Tiafibrate's synthesis, these discussions remain based on established principles of organic and medicinal chemistry.

Yield Enhancement Methodologies

In the absence of specific studies on Tiafibrate, general methodologies for yield enhancement in the synthesis of related fibrate compounds can be considered. These strategies typically focus on optimizing reaction conditions to favor the formation of the desired product and minimize side reactions.

Key considerations for yield enhancement would likely include:

Optimization of Reaction Parameters: A systematic study of temperature, pressure, reaction time, and stoichiometry of reactants would be crucial. Design of Experiments (DoE) is a common statistical tool used in the pharmaceutical industry to efficiently explore the effects of multiple variables on reaction yield.

Solvent Selection: The solvent can affect the solubility of reactants, intermediates, and products, as well as the reaction kinetics. A well-chosen solvent can drive the reaction towards completion and simplify product isolation.

Hypothetical Yield Enhancement Study Data for a Fibrate Synthesis:

| Experiment ID | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) |

| T-001 | Sulfuric Acid | 80 | 6 | 75 |

| T-002 | p-Toluenesulfonic Acid | 80 | 6 | 82 |

| T-003 | Scandium Triflate | 80 | 4 | 88 |

| T-004 | p-Toluenesulfonic Acid | 100 | 4 | 85 |

Note: This table is illustrative and not based on actual experimental data for Tiafibrate.

Purity Profile Improvement in Synthetic Processes

Improving the purity profile of a pharmaceutical compound like Tiafibrate involves the identification, quantification, and control of impurities throughout the manufacturing process.

Strategies for improving the purity profile would include:

Impurity Profiling: Utilizing analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to identify and characterize impurities. These could include unreacted starting materials, by-products, and degradation products.

Process Parameter Control: Tightly controlling reaction conditions can prevent the formation of certain impurities. For instance, controlling the temperature can minimize thermal degradation of the product.

Purification Techniques: Development of robust purification methods is essential. Common techniques include:

Recrystallization: This is a widely used method for purifying solid compounds, where a suitable solvent system is identified to selectively crystallize the desired product, leaving impurities in the mother liquor.

Chromatography: Techniques like column chromatography can be employed to separate the target compound from closely related impurities.

Potential Impurities in a Fibrate Synthesis and Their Control:

| Impurity Type | Potential Source | Control Strategy |

| Unreacted Starting Material | Incomplete reaction | Optimization of reaction time and stoichiometry |

| By-products | Side reactions | Catalyst and solvent selection, temperature control |

| Degradation Products | Thermal or chemical instability | Milder reaction conditions, control of pH |

Note: This table is a general representation and not specific to Tiafibrate.

Green Chemistry Principles in Tiafibrate Synthesis Research

While specific green chemistry research on Tiafibrate synthesis is not documented, the principles of green chemistry are increasingly being applied in pharmaceutical manufacturing. google.comrsc.org The goal is to design processes that are more environmentally benign and sustainable. rsc.org

Application of green chemistry principles to a hypothetical Tiafibrate synthesis could involve:

Use of Greener Solvents: Replacing hazardous solvents with more environmentally friendly alternatives such as water, ethanol, or supercritical fluids.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus reducing waste. google.com

Catalysis: Employing catalytic reagents in place of stoichiometric reagents to reduce waste and improve reaction efficiency. Biocatalysts (enzymes) are a particularly green option.

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption.

Comparison of Traditional vs. Green Synthesis Approaches (Hypothetical):

| Parameter | Traditional Approach | Green Chemistry Approach |

| Solvent | Dichloromethane | 2-Methyltetrahydrofuran (a bio-based solvent) |

| Catalyst | Stoichiometric strong acid | Reusable solid acid catalyst |

| Energy Input | High temperature reflux | Lower temperature, potentially microwave-assisted |

| Waste Generation | High | Reduced |

Note: This table is for illustrative purposes to highlight green chemistry concepts.

Pharmacological Classification and Mechanistic Investigations of Tiafibrate

Classification within Peroxisome Proliferator-Activated Receptor (PPAR) Agonists

Fibrates, including Tiafibrate, are known to act as agonists for peroxisome proliferator-activated receptors (PPARs). nih.gov PPARs are ligand-activated transcription factors that play a crucial role in regulating the expression of genes involved in lipid and glucose metabolism, as well as cellular differentiation and proliferation. nih.govgoogle.com The pharmacological effects of fibrates are largely dependent on their binding to and activation of PPARs. nih.gov

Subtype Specificity Research (e.g., PPAR alpha, gamma, delta)

The PPAR family consists of three main subtypes: PPAR alpha (PPARα), PPAR gamma (PPARγ), and PPAR delta (PPARδ, also known as PPARβ). nih.gov Research into the subtype specificity of fibrates is essential to understand their precise mechanisms of action and potential therapeutic applications. While fibrates are primarily recognized as PPARα agonists, studies have also investigated their activity on other PPAR subtypes. bfarm.denih.gov For example, bezafibrate (B1666932), another fibrate, has been shown to act as an agonist for all three PPAR isoforms (alpha, gamma, and delta). bfarm.de Fenofibric acid, the active metabolite of fenofibrate (B1672516), has been shown to activate PPARα and PPARγ but not PPARδ in certain assays. nih.gov The specific subtype selectivity profile of Tiafibrate, particularly in comparison to the well-characterized fibrates, is a key area of mechanistic investigation.

Comparative Pharmacological Classification with Other Fibrates

Tiafibrate belongs to the same pharmacological class as other commonly used fibrates such as fenofibrate, gemfibrozil (B1671426), and bezafibrate. wikipedia.orggoogle.com While sharing the core mechanism of PPAR activation, particularly PPARα, there can be differences in their specific effects on lipid parameters and potential interactions. bfarm.deuscjournal.com Fibrates generally reduce plasma triglyceride levels and increase high-density lipoprotein cholesterol (HDL-C) levels. wikipedia.orgbfarm.de Their effects on low-density lipoprotein cholesterol (LDL-C) can be variable depending on the specific fibrate. bfarm.de For instance, gemfibrozil may have neutral effects on LDL, while fenofibrate can lead to reductions in LDL levels. uscjournal.com These differences in lipid modulation profiles, stemming from potentially subtle variations in PPAR subtype activation or other cellular targets, contribute to the comparative pharmacological classification within the fibrate class.

Research into Cellular and Molecular Targets of Tiafibrate

The primary molecular targets of Tiafibrate, consistent with other fibrates, are the PPAR nuclear receptors. nih.govnih.gov Upon binding to a fibrate ligand, PPARs form heterodimers with the retinoid X receptor (RXR) and translocate to the nucleus, where they interact with specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. nih.gov This interaction modulates the transcription of genes involved in various metabolic pathways, including fatty acid oxidation, triglyceride synthesis and catabolism, and lipoprotein metabolism. nih.govnih.gov

Receptor Binding Studies and Affinities

Receptor binding studies are fundamental in characterizing the interaction between a ligand like Tiafibrate and its target receptor, such as PPAR subtypes. These studies aim to quantify the affinity of the ligand for the receptor, often expressed as a dissociation constant (Kd) or inhibition constant (Ki). giffordbioscience.comchelatec.com Competitive binding assays, where the test compound competes with a radiolabeled ligand for binding sites, are commonly used to determine Ki values. giffordbioscience.comchelatec.com Saturation binding assays can determine the Kd of a radioligand and the maximum number of binding sites (Bmax). giffordbioscience.comchelatec.com

Ligand-receptor interaction kinetics involve studying the rates of association (kon) and dissociation (koff) of a ligand with its receptor. chelatec.comceltarys.com These kinetic parameters provide a more dynamic view of the binding process compared to equilibrium affinity constants (Kd or Ki). elifesciences.org Kinetic binding experiments can be performed using techniques such as radioligand binding assays to define kon and koff rates. chelatec.com Understanding the kinetic profile of Tiafibrate's interaction with PPARs could offer insights into the duration of receptor activation and the onset and offset of its pharmacological effects. However, specific published data on the ligand-receptor interaction kinetics of Tiafibrate with PPAR subtypes were not found in the provided search results.

Structural biology techniques, such as X-ray crystallography and potentially cryo-electron microscopy, can provide detailed three-dimensional information about the interaction between a ligand and its receptor at the atomic level. nih.gov Obtaining crystal structures of PPAR ligand-binding domains (LBDs) in complex with fibrates, including potentially Tiafibrate, allows for the visualization of binding poses, key interactions (e.g., hydrogen bonds, hydrophobic contacts), and conformational changes induced in the receptor upon ligand binding. nih.gov This structural information is invaluable for understanding the molecular basis of PPAR activation and the specificity of different fibrates for PPAR subtypes. Studies have reported obtaining crystal structures of PPARδ/γ-LBD in complex with other fibrates like bezafibrate and fenofibric acid, providing molecular insights into their interactions. nih.gov While structural studies have been conducted for other fibrate-PPAR complexes, specific published structural data for Tiafibrate bound to any PPAR subtype were not available in the provided search results. Such studies would be crucial for a comprehensive understanding of how Tiafibrate interacts with PPARs at a structural level.

Interactive Data Table: Comparative PPAR Activation by Fibrates (Based on available data for related compounds)

| Fibrate | PPARα Efficacy (%) | PPARα EC₅₀ (µM) | PPARδ Efficacy (%) | PPARδ EC₅₀ (µM) | PPARγ Efficacy (%) | PPARγ EC₅₀ (µM) |

| Bezafibrate | 93.6 nih.gov | 30.4 nih.gov | 15.2 nih.gov | 86.7 nih.gov | 77.1 nih.gov | 178 nih.gov |

| Fenofibric Acid | 104 nih.gov | 9.47 nih.gov | Not activated nih.gov | - | 87.7 nih.gov | 61.0 nih.gov |

| Tiafibrate | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |

Post-receptor Signaling Pathway Elucidation

The primary post-receptor signaling pathway influenced by Tiafibrate involves the activation of PPARα. Upon binding with a ligand like Tiafibrate, PPARα undergoes a conformational change and forms a heterodimer with the retinoid X receptor (RXR). koreamed.org This heterodimer then binds to specific DNA sequences known as peroxisome proliferator hormone response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription. frontiersin.orgkoreamed.orgnih.gov This interaction with PPREs is a key step in the post-receptor signaling cascade initiated by fibrates, leading to altered gene expression related to lipid metabolism. nih.govnih.gov

Transcriptional Regulation Mechanisms

Tiafibrate, through its activation of PPARα, influences gene expression primarily at the transcriptional level. PPARα acts as a potent transcription factor that directly affects the rate at which specific genes are transcribed into messenger RNA (mRNA). nih.govnih.govwikipedia.org This transcriptional regulation involves the binding of the PPARα-RXR heterodimer to PPREs in the regulatory regions of target genes. koreamed.orgnih.gov This binding can either activate or repress gene transcription, depending on the specific gene and the cellular context. frontiersin.orgkoreamed.org The interaction with coactivators or corepressors also plays a crucial role in fine-tuning the transcriptional response mediated by PPARα. koreamed.orgwikipedia.org Studies have shown that fibrates can decrease the transcription of certain genes, such as apolipoprotein C-III (apo C-III), while increasing the transcription of others, like lipoprotein lipase (B570770) (LPL) and apolipoprotein A-I (apo A-I) and apolipoprotein A-II (apo A-II). google.comnih.govgoogle.comnih.gov This differential transcriptional modulation is central to the lipid-altering effects of Tiafibrate.

Gene Expression Modulation by Tiafibrate

Tiafibrate significantly modulates the expression of genes involved in lipoprotein metabolism. By activating PPARα, Tiafibrate promotes the expression of genes that enhance the catabolism of triglyceride-rich lipoproteins and increase the synthesis of high-density lipoprotein (HDL) components. google.comnih.govnih.gov Key genes positively modulated include those encoding for lipoprotein lipase (LPL), which is crucial for the hydrolysis of triglycerides in circulating lipoproteins, and apolipoproteins A-I and A-II (apoA-I and apoA-II), major structural proteins of HDL. google.comnih.govnih.govgoogle.comnih.govscienceopen.come-dmj.org Conversely, Tiafibrate can repress the expression of genes like apolipoprotein C-III (apo C-III), an inhibitor of LPL activity. google.comnih.govgoogle.com This coordinated modulation of gene expression leads to a reduction in plasma triglycerides and an increase in HDL cholesterol levels. nih.govgoogle.comkoreamed.org

Enzymatic Interaction Research

Tiafibrate's pharmacological effects are closely linked to its interactions with enzymes involved in lipid metabolism, primarily through the transcriptional regulation mediated by PPARα. While Tiafibrate itself is not an enzyme, its action as a PPARα agonist leads to altered levels and activities of key metabolic enzymes. google.comnih.govnih.gov

Inhibition and Activation Enzyme Kinetics

Research into the enzymatic interactions relevant to Tiafibrate focuses on how the enzymes whose expression is modulated by PPARα are affected. For instance, Tiafibrate-mediated activation of PPARα leads to increased synthesis of lipoprotein lipase (LPL). google.comnih.gov Increased LPL levels enhance the enzyme's catalytic activity, leading to increased hydrolysis of triglycerides. nih.govgoogle.comnih.gov Studies on enzyme kinetics related to fibrates and LPL have shown that fibrates can increase the Vmax of LPL activity, indicating an increased maximum reaction rate when the enzyme is saturated with substrate. nih.gov This suggests that the increased amount of LPL protein, resulting from enhanced gene expression, directly translates to a higher capacity for triglyceride breakdown. While direct inhibition or activation kinetics of Tiafibrate on enzymes themselves (other than indirectly via PPARα) are less the focus compared to its transcriptional effects, the result of its action is the kinetic alteration of enzymes like LPL due to changes in their cellular concentrations.

Data on the kinetic parameters of LPL as influenced by fibrates (as a class, representative of Tiafibrate's mechanism) can illustrate this point.

| Enzyme | Parameter | Change upon Fibrate Treatment | Reference |

| Lipoprotein Lipase (LPL) | Vmax | Increased | nih.gov |

| Lipoprotein Lipase (LPL) | Km | No significant change | nih.gov |

This table illustrates that the primary kinetic impact observed is an increase in the catalytic capacity (Vmax) of LPL, consistent with increased enzyme availability due to enhanced gene expression.

Enzyme-Ligand Structural Analysis

Structural analysis in the context of Tiafibrate primarily focuses on the interaction between Tiafibrate (the ligand) and its primary target, PPARα (the "enzyme" in a broader sense of a protein target with a binding site). Understanding the three-dimensional structure of the PPARα-Tiafibrate complex provides insights into the molecular basis of PPARα activation. frontiersin.orgkoreamed.orgfrontiersin.org Although specific structural data for Tiafibrate bound to PPARα were not explicitly found in the provided snippets, studies on other fibrates and PPARα highlight the importance of ligand binding within the PPARα ligand-binding domain (LBD). koreamed.orgfrontiersin.org The binding of a fibrate ligand induces a conformational change in the LBD, particularly affecting the activation function 2 (AF-2) domain, which is crucial for recruiting coactivator proteins. koreamed.org Structural analysis techniques, such as X-ray crystallography and NMR, are employed to determine the precise interactions, including hydrogen bonds and hydrophobic contacts, between the fibrate molecule and the amino acid residues within the PPARα binding pocket. frontiersin.orgfrontiersin.orgnih.gov These structural details are vital for understanding the specificity and affinity of the ligand-receptor interaction and for the rational design of new PPARα agonists. frontiersin.orgnih.gov

Preclinical Research Models and in Vitro Studies of Tiafibrate

In Vitro Experimental Designs

In vitro studies are fundamental in the initial assessment of a compound's interaction with biological systems at the cellular or tissue level. These methods offer controlled environments to investigate specific mechanisms of action and cellular responses. emulatebio.comnih.gov

Cell Culture Models for Cellular Response Analysis

Cell culture is a widely used in vitro technique that provides simplified yet powerful systems to study the effects of compounds on isolated cells. emulatebio.comnih.gov These models are valuable for understanding basic cell biology, investigating the impact of drugs, and for drug screening purposes. emulatebio.comnih.gov Cell culture models can be broadly categorized into primary cell systems and immortalized cell lines. epo-berlin.comresearchgate.net

Primary cell systems are derived directly from tissues or organs of living organisms. epo-berlin.com These cells typically retain many of the characteristics and functions of the original tissue, offering a more physiologically relevant model compared to continuous cell lines. epo-berlin.com However, primary cells have a limited lifespan in culture and can be more challenging to maintain and scale for high-throughput studies. epo-berlin.com While primary cell cultures are valuable in preclinical research for evaluating compound effects on specific cell types, specific research findings detailing the use of primary cell systems to study Tiafibrate were not found in the consulted literature.

Immortalized cell lines are populations of cells that can proliferate indefinitely in culture, often as a result of genetic modifications or viral transformation. epo-berlin.com This unlimited growth potential makes them a convenient and reproducible tool for large-scale experiments, such as drug screening and long-term studies. epo-berlin.com Examples of immortalized cell lines include various cancer cell lines and lines used in neuroscience research, such as the SH-SY5Y neuroblastoma cell line. nih.goveuropa.eu Immortalized lines may, however, differ in their characteristics compared to primary cells due to their altered genetic makeup. emulatebio.com Despite the widespread use of immortalized cell lines in preclinical drug evaluation, specific research findings detailing the use of immortalized cell lines to study Tiafibrate were not found in the consulted literature.

Isolated Organ and Tissue Perfusion Studies

Isolated organ and tissue perfusion studies involve maintaining the viability and function of excised organs or tissue segments ex vivo by supplying them with oxygenated perfusate. nih.govhugo-sachs.de This technique allows researchers to study the direct effects of a compound on the specific organ or tissue in a controlled environment, free from systemic influences. nih.govhugo-sachs.de Methods often involve the use of organ baths or specialized perfusion apparatus to monitor physiological responses, such as muscle contraction or vascular tone. europa.eunih.govhugo-sachs.de This approach is valuable for assessing a drug's impact on the function of specific tissues like smooth muscle, cardiac muscle, or skeletal muscle. europa.eunih.gov While isolated organ and tissue perfusion studies are employed in preclinical research to evaluate compound effects on organ function, specific research findings detailing the use of these methods to study Tiafibrate were not found in the consulted literature.

Subcellular Fractionation Studies

Subcellular fractionation is a biochemical technique used to separate different components or organelles of cells, such as the cytoplasm, nucleus, mitochondria, and membranes. assaygenie.comthermofisher.comopenurologyandnephrologyjournal.com This is typically achieved through cell lysis followed by differential centrifugation, where cellular components are separated based on their size and density. assaygenie.comthermofisher.comopenurologyandnephrologyjournal.comnih.gov Subcellular fractionation allows for the investigation of the localization of proteins or other molecules within the cell and can provide insights into a compound's mechanism of action by determining which cellular compartments are affected. thermofisher.comnih.gov While subcellular fractionation is a standard technique in cellular and molecular biology research, specific research findings detailing the use of subcellular fractionation studies to investigate Tiafibrate were not found in the consulted literature.

In Vivo Preclinical Models

In vivo preclinical models utilize living animal organisms to study the effects of a compound within a complex biological system that mimics, to some extent, human physiology and disease. emulatebio.com These models are essential for evaluating a compound's efficacy in the context of a disease, assessing its pharmacokinetic profile (how the body absorbs, distributes, metabolizes, and excretes the compound), and identifying potential toxicities that may not be apparent in in vitro settings. nih.govemulatebio.com

A variety of animal species are used in in vivo preclinical research, including rodents (such as mice and rats), rabbits, dogs, pigs, and sheep. hugo-sachs.de The choice of animal model depends on the specific research question and the ability of the model to recapitulate aspects of the human disease being studied. Animal models are employed to investigate disease pathogenesis and evaluate the effectiveness of potential therapeutic interventions. emulatebio.com Despite the crucial role of in vivo models in preclinical drug development, specific research findings detailing the use of in vivo preclinical models to study Tiafibrate were not found in the consulted literature.

Preclinical research utilizing a range of in vitro and in vivo models is a fundamental step in the evaluation of potential therapeutic compounds. While the general methodologies and their importance in characterizing a compound's biological profile are well-established, specific experimental findings and data tables pertaining to Tiafibrate within these preclinical research models were not identified in the available search results.

Rodent Models in Preclinical Investigation

Rodent models, primarily mice and rats, are widely utilized in preclinical investigations due to their genetic tractability, relatively short life cycles, and cost-effectiveness janvier-labs.commdpi.com. They serve as valuable tools for studying various disease pathologies and evaluating the effects of compounds. Mice and rats constitute approximately 90% of the animals used for research purposes nih.gov. These models are employed to investigate a range of conditions, including metabolic disorders, cardiovascular diseases, and liver pathologies, which may be relevant areas for evaluating compounds like Tiafibrate mdpi.comeurekaselect.com.

Genetically Modified Rodent Models

Genetically modified (GM) rodent models are engineered to carry specific genetic alterations, such as gene knockouts, knock-ins, or overexpression of particular genes wikipedia.orgnih.govidtdna.comulisboa.pt. These models are invaluable for studying the role of specific genes in disease development and progression, as well as for assessing the impact of therapeutic interventions on targeted pathways wikipedia.orgnih.gov. GM mice, for instance, are extensively used as models of human diseases because their tissues and organs share similarities with humans, and they possess nearly all the same genes wikipedia.org. The development of technologies like CRISPR-Cas9 has significantly advanced the creation of more precise and complex GM models idtdna.combiorxiv.org.

Diet-Induced Models for Metabolic Research

Diet-induced models, often in rodents, are established by feeding animals specific diets to mimic aspects of human metabolic diseases such as obesity, diabetes, and metabolic dysfunction-associated steatotic liver disease (MASLD) nih.govmdpi.comelifesciences.org. These models are crucial for investigating the mechanisms underlying diet-related metabolic disorders and evaluating the efficacy of compounds aimed at treating these conditions nih.govmdpi.com. For example, high-fat or high-sugar diets are commonly used to induce metabolic dysfunction in rodents mdpi.combiorxiv.org. Studies using these models can reveal the impact of dietary interventions and potential therapeutics on metabolic biomarkers and tissue function nih.govelifesciences.org.

Ethical Considerations and the 3Rs Principle in Animal Research

The use of animals in research is governed by strict ethical principles and regulations, with the 3Rs principle (Replacement, Reduction, and Refinement) serving as a central framework nih.govscienceadvancement.orgresearchgate.netbps.ac.ukscielo.org.mx. Ethical review committees, such as Institutional Animal Care and Use Committees (IACUCs), play a primary role in evaluating research protocols to ensure animal welfare and promote the rational use of animals researchgate.netscielo.org.mx.

Replacement Strategies in Preclinical Research

Replacement refers to methods that avoid or replace the use of live animals in research nih.govscienceadvancement.orgbps.ac.ukscielo.org.mx. This includes the use of in vitro methods (e.g., cell and tissue cultures), in silico methods (computer modeling and simulations), and the use of less sentient organisms nih.govscienceadvancement.org. Advances in technologies like organ-on-chip systems and sophisticated computational models are increasingly offering opportunities for replacement nih.govscienceadvancement.orgfrontiersin.org. Ethical guidelines and legislation actively encourage the exploration and implementation of validated replacement alternatives whenever possible researchgate.netbps.ac.uk.

Refinement of Animal Research Protocols

Refinement in animal research is one of the "3Rs" (Replacement, Reduction, Refinement) framework, which aims to improve animal welfare and minimize suffering in experiments. tracercro.comnih.govcriver.commdpi.com Refinement focuses on enhancing the living conditions and experimental procedures for animals used in research. tracercro.comcriver.com This includes using non-invasive imaging techniques, providing high-quality housing, improving living conditions, and ensuring that personnel are highly trained in animal care and handling. tracercro.comcriver.com Implementing refinement can lead to improved animal welfare and also contribute to more reliable and reproducible research outcomes by reducing stress and confounding factors in animal models. criver.com While specific examples of refinement protocols applied to Tiafibrate studies were not found, these general principles are fundamental to ethical and effective preclinical animal research involving any compound.

Ex Vivo Studies in Preclinical Research

Ex vivo studies involve the examination of tissues or organs outside the living organism, while maintaining their natural structure and functionality to the extent possible. imavita.com These models bridge the gap between in vitro cell cultures and in vivo animal studies, offering a more complex and physiologically relevant environment than in vitro models while reducing the need for live animals. imavita.com Ex vivo models allow for high-resolution insights into drug responses and biomarker evaluations within a preserved tissue microenvironment. imavita.com

Tissue Explant Cultures

Tissue explant cultures involve maintaining fragments of tissue in a culture medium. frontiersin.orgnih.govnih.govresearchgate.net This method preserves the tissue's integrity and microenvironment, allowing for the assessment of drug responses in a more physiologically relevant context than dissociated cell cultures. imavita.comfrontiersin.org Explant cultures have been used in various research areas, including cancer and the study of the feto-maternal interface. frontiersin.orgnih.govnih.gov For example, tumor tissue explant cultures derived from patient-derived xenografts have been used to test drug sensitivity and can recapitulate in vivo drug responses. frontiersin.orgnih.gov Dynamic culture systems, such as flow culture systems, have been developed to better mimic the in vivo environment and improve the preservation of tissue morphology in explant cultures. nih.govmdpi.com

Analytical Methodologies for Tiafibrate Research

Spectroscopic Techniques for Compound Characterization

Spectroscopic methods are indispensable for the structural elucidation and identification of tiafibrate. These techniques probe the interaction of the molecule with electromagnetic radiation to provide a unique "fingerprint" based on its atomic and molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules by mapping the chemical environments of their constituent atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR). In the analysis of fibrates like tiafibrate, NMR provides critical information for confirming the identity and purity of the compound.

For the related compound fenofibrate (B1672516), ¹H NMR and ¹³C NMR are routinely used to characterize the molecule and its impurities. An NMR method requiring a 400 MHz or greater field strength has been developed for the analysis of fenofibrate raw materials, capable of identifying and quantifying known and unknown impurities nih.gov. The chemical shifts in an NMR spectrum are indicative of the electronic environment of the nuclei, allowing for the assignment of each signal to a specific atom within the tiafibrate molecule. Integration of the signal intensities in ¹H NMR can provide quantitative information about the relative number of protons, further aiding in structural confirmation.

Table 1: Representative NMR Data for Fibrate Compounds (based on Fenofibrate)

| Nucleus | Chemical Shift Range (ppm) | Description |

| ¹H | 6.8 - 8.0 | Aromatic protons on the benzene rings. |

| ¹H | 4.0 - 4.5 | Protons of the ester group. |

| ¹H | 1.0 - 1.5 | Protons of the isopropyl group. |

| ¹³C | 120 - 160 | Aromatic carbons. |

| ¹³C | 170 - 180 | Carbonyl carbon of the ester. |

| ¹³C | 60 - 70 | Carbon of the ester alkyl group. |

| ¹³C | 20 - 30 | Carbons of the isopropyl group. |

This table is illustrative and based on typical chemical shifts for fenofibrate, a structural analog of tiafibrate.

Mass Spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight and elemental composition of a compound. When coupled with chromatographic separation techniques like HPLC or GC (i.e., HPLC-MS or GC-MS), it becomes a powerful tool for identifying and quantifying trace amounts of substances.

In the analysis of fibrates, MS provides definitive confirmation of the molecular ion and offers insights into the molecule's structure through the analysis of its fragmentation patterns. For fenofibrate, HPLC-MS has been utilized to provide information on the peak purity of minor impurities and structural data, including molecular ions and diagnostic fragment ions nih.gov. The fragmentation pattern is unique to a molecule's structure and can be used to identify unknown impurities or metabolites. For instance, studies on fenofibrate metabolites have employed UPLC-ESI-QTOF-MS to identify new metabolites based on their mass spectra and fragmentation patterns nih.gov.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For a compound like tiafibrate, an IR spectrum would be expected to show characteristic absorption bands corresponding to its key functional groups, such as the carbonyl (C=O) stretch of the ester group, C-O stretches, and vibrations associated with the aromatic rings.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to electronic transitions. Compounds with chromophores, such as the aromatic rings in tiafibrate, exhibit characteristic UV-Vis absorption spectra. This technique is particularly useful for quantitative analysis due to the relationship between absorbance and concentration as described by the Beer-Lambert law. For fenofibrate, UV detection is commonly employed in HPLC methods, with a detection wavelength typically set around 286 nm merckmillipore.com.

Chromatographic Separation Methods

Chromatographic techniques are essential for separating tiafibrate from impurities, metabolites, or other components in a mixture, allowing for its accurate quantification.

High-Performance Liquid Chromatography (HPLC) is the most widely used analytical technique for the quality control of pharmaceutical compounds. It offers high resolution, sensitivity, and speed for the separation and quantification of drugs and their impurities.

For the analysis of fenofibrate, a number of HPLC methods have been developed and validated. A common approach involves reverse-phase chromatography, where a nonpolar stationary phase is used with a polar mobile phase. A typical HPLC system for fenofibrate analysis might consist of a C18 column and a mobile phase composed of a mixture of acetonitrile and water, often with the addition of an acid like trifluoroacetic acid or phosphoric acid to improve peak shape nih.govmerckmillipore.com. The detection is usually performed using a UV detector at a wavelength where the compound exhibits maximum absorbance.

Table 2: Example HPLC Method Parameters for Fibrate Analysis (based on Fenofibrate)

| Parameter | Condition | Reference |

| Column | Waters Symmetry ODS (100 x 4.6 mm, 3.5 µm) | nih.gov |

| Mobile Phase | Acetonitrile:Water:Trifluoroacetic Acid (700:300:1 v/v/v) | nih.gov |

| Flow Rate | 1.0 mL/min | nih.gov |

| Detection | UV at 280 nm | nih.gov |

| Column | Purospher® STAR RP-18 endcapped (5 µm) 250 x 4.0 mm | merckmillipore.com |

| Mobile Phase | Acetonitrile and water with phosphoric acid (pH 2.5) (70:30 v/v) | merckmillipore.com |

| Flow Rate | 1.0 mL/min | merckmillipore.com |

| Detection | UV at 286 nm | merckmillipore.com |

These methods demonstrate the capability of HPLC to resolve fenofibrate from its known and unknown impurities, with minimum quantifiable amounts typically below 0.1% nih.gov. Similar methodologies would be directly applicable to the analysis of tiafibrate.

Gas Chromatography (GC) is a powerful separation technique for volatile and thermally stable compounds. While less common than HPLC for the routine analysis of non-volatile drugs like fibrates, GC can be employed, often after a derivatization step to increase the volatility of the analyte. When coupled with a mass spectrometer (GC-MS), it provides excellent sensitivity and specificity for identification and quantification.

In the context of fibrate analysis, GC-MS could be utilized for the determination of impurities or metabolites that are amenable to this technique. The retention time in GC is a critical parameter for compound identification, which is influenced by factors such as the column's stationary phase, temperature, and carrier gas flow rate.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a versatile and rapid chromatographic technique used to separate components of a mixture. umass.eduwikipedia.org It is performed on a plate coated with a thin layer of an adsorbent material, such as silica gel, which acts as the stationary phase. wikipedia.orgnih.gov A small amount of the sample, dissolved in a volatile solvent, is spotted onto one end of the plate. umass.edu The plate is then placed in a sealed chamber containing a solvent or solvent mixture, known as the mobile phase. wikipedia.org As the mobile phase ascends the plate via capillary action, it passes over the sample spot. umass.edu A separation occurs based on the differential partitioning of the sample components between the stationary and mobile phases; compounds with higher affinity for the stationary phase move slower, while those with a greater affinity for the mobile phase travel further up the plate. umass.eduwikipedia.org

For Tiafibrate analysis, TLC serves as an effective qualitative tool for several purposes:

Purity Assessment: To quickly check the purity of a Tiafibrate sample by identifying the number of components present. A pure sample should ideally yield a single spot.

Reaction Monitoring: To monitor the progress of a chemical reaction involving Tiafibrate by observing the disappearance of reactant spots and the appearance of product spots over time. umass.edu

Compound Identification: To tentatively identify Tiafibrate in a mixture by comparing its migration distance to that of a known Tiafibrate standard spotted on the same plate. umass.edu

The results of a TLC analysis are typically quantified by the Retention Factor (Rf value), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. youtube.com Since most compounds, including Tiafibrate, are colorless, visualization is often achieved by using TLC plates impregnated with a fluorescent indicator that allows the spots to be seen under UV light or by staining the plate with an agent like iodine vapor. umass.eduwikipedia.org

| Compound | Distance Traveled by Compound (cm) | Distance Traveled by Solvent Front (cm) | Calculated Rf Value | Appearance under UV Light (254 nm) |

|---|---|---|---|---|

| Tiafibrate (Standard) | 4.5 | 10.0 | 0.45 | Dark Spot |

| Starting Material | 7.2 | 10.0 | 0.72 | Dark Spot |

| Reaction Mixture Spot 1 | 4.5 | 10.0 | 0.45 | Dark Spot (Major) |

| Reaction Mixture Spot 2 | 7.1 | 10.0 | 0.71 | Dark Spot (Trace) |

This table illustrates a hypothetical scenario where the reaction mixture contains a major spot corresponding to the Tiafibrate product and a trace amount of unreacted starting material, indicating the reaction is nearing completion.

Quantitative and Qualitative Analytical Approaches

In the analysis of Tiafibrate, both qualitative and quantitative approaches are essential to ensure its identity, purity, and concentration in various samples. simsonpharma.com

Qualitative Analysis focuses on identifying the chemical components within a sample. simsonpharma.com Its purpose is to confirm the presence or absence of a specific substance. simsonpharma.com For Tiafibrate, qualitative techniques would be used to verify that the compound is indeed Tiafibrate and to detect the presence of any impurities or degradation products. TLC, as described previously, is a primary example of a qualitative method. youtube.com Spectroscopic methods like Infrared (IR) spectroscopy or Nuclear Magnetic Resonance (NMR) spectroscopy can also provide detailed structural information for definitive identification.

Quantitative Analysis is concerned with determining the precise amount or concentration of a specific substance in a sample. simsonpharma.com This is crucial for the quality control of Tiafibrate as a drug substance and in formulated products. simsonpharma.com High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful quantitative techniques, providing the ability to separate Tiafibrate from other components and accurately measure its concentration based on the detector's response. researchgate.net

These two approaches are complementary; qualitative analysis confirms the identity of the analyte, while quantitative analysis measures how much of it is present. simsonpharma.com

Statistical Analysis in Research Data Interpretation

| Batch Number | Purity (%) by HPLC |

|---|---|

| 1 | 99.7 |

| 2 | 99.5 |

| 3 | 99.9 |

| 4 | 99.6 |

| 5 | 99.8 |

| Descriptive Statistics | |

| Mean | 99.70% |

| Standard Deviation | 0.158% |

| Range | 0.40% |

This table shows the purity results for five individual batches and the calculated mean, standard deviation, and range, which collectively describe the central tendency and consistency of the manufacturing process.

Inferential statistics are used to make generalizations or predictions about a larger population based on data collected from a sample. conjointly.com These methods allow researchers to test hypotheses and determine the probability that an observed effect is genuine or simply due to random chance. conjointly.com Common inferential statistical tests include the t-test, which compares the means of two groups, and Analysis of Variance (ANOVA), which compares the means of three or more groups.

In Tiafibrate research, inferential statistics could be used to compare two different analytical methods or two different manufacturing processes. For instance, a researcher might want to determine if a new synthesis method (Method B) produces Tiafibrate with a significantly higher purity than the standard method (Method A). A t-test could be applied to the purity data from samples produced by each method to determine if the observed difference in mean purity is statistically significant. Such analyses are critical in studies comparing the efficacy and safety of fibrates against other treatments or placebo. nih.govnih.gov

Computational Modeling and Simulation in Analytical Research

Computational modeling and simulation are powerful tools used to predict the behavior of molecules and systems, which can significantly aid in the development of analytical methods. mdpi.com These approaches use mathematical models and computational power to simulate chemical and physical processes. mdpi.com

In the analytical research of Tiafibrate, computational modeling could be applied in several ways:

Predicting Physicochemical Properties: Models can estimate properties like solubility, partition coefficient (logP), and spectroscopic characteristics. These predictions can help in selecting appropriate solvents for extraction and chromatography.

Simulating Chromatographic Separation: Software can simulate the retention behavior of Tiafibrate and its impurities on different HPLC columns and with various mobile phases. This allows for the in-silico optimization of separation conditions, reducing the time and resources spent on experimental method development.

Understanding Molecular Interactions: Simulations can model the interaction of Tiafibrate with the stationary phase in chromatography or with biological targets in bioanalytical assays, providing insights that can be used to enhance method selectivity.

Research on the broader class of fibrate drugs has utilized computational approaches, such as Quantitative Structure-Property Relationship (QSPR) modeling, to predict physicochemical properties based on molecular descriptors, demonstrating the value of these techniques. mdpi.com

| Property | Computational Prediction | Experimental Result | Application in Analytical Method Development |

|---|---|---|---|

| LogP (Octanol-Water Partition Coefficient) | 4.85 | 4.92 | Selection of extraction solvents and mobile phase for reverse-phase HPLC. |

| Aqueous Solubility (mg/L) | 1.5 | 1.8 | Informing dissolution testing conditions and sample preparation. |

| UV λmax (in Methanol) | 288 nm | 286 nm | Setting the optimal wavelength for UV detection in HPLC analysis. |

Bioanalytical Method Development and Validation

Bioanalytical method development and validation are essential for the quantitative determination of drugs and their metabolites in biological matrices such as plasma, serum, or urine. iajps.comajprd.com A validated method ensures that the data generated is reliable and reproducible, which is a regulatory requirement for pharmacokinetic and bioequivalence studies. ajprd.comonlinepharmacytech.info The process involves creating a systematic procedure for sample collection, preparation, and analysis, followed by a rigorous validation process to demonstrate its suitability for the intended purpose. wisdomlib.org

The development of a bioanalytical method for Tiafibrate would typically involve using a highly sensitive and selective technique like High-Performance Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS). onlinepharmacytech.info Key steps include optimizing the chromatographic conditions to separate Tiafibrate from endogenous matrix components and selecting an appropriate sample preparation technique, such as liquid-liquid extraction (LLE), solid-phase extraction (SPE), or protein precipitation, to isolate the drug from the complex biological matrix. onlinepharmacytech.infonih.gov

Once developed, the method must be validated according to international guidelines. The validation process assesses several key performance parameters: iajps.compharmaguideline.com

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

Accuracy: The closeness of the measured concentration to the true concentration, often expressed as a percentage of the nominal value.

Precision: The degree of agreement among individual measurements when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually evaluated at intra-day (repeatability) and inter-day levels. demarcheiso17025.com

Linearity and Range: The ability to produce results that are directly proportional to the concentration of the analyte within a given range. The correlation coefficient (r²) should ideally be ≥ 0.99. mdpi.com

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified with acceptable accuracy and precision, respectively. mdpi.com

Recovery: The efficiency of the extraction procedure in recovering the analyte from the biological matrix.

Stability: The chemical stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, short-term bench-top storage).

| Validation Parameter | Acceptance Criteria | Hypothetical Result |

|---|---|---|

| Linearity and Range | Correlation coefficient (r²) ≥ 0.99 | r² = 0.9985 over a range of 10 - 5000 ng/mL |

| Lower Limit of Quantitation (LOQ) | Signal-to-noise ratio ≥ 10; Precision ≤ 20%; Accuracy within 80-120% | 10 ng/mL |

| Intra-Day Precision (%RSD) | ≤ 15% (≤ 20% at LOQ) | 2.5% - 6.8% |

| Inter-Day Precision (%RSD) | ≤ 15% (≤ 20% at LOQ) | 3.1% - 8.2% |

| Accuracy (% Recovery) | 85% - 115% (80% - 120% at LOQ) | 96.5% - 104.3% |

| Mean Extraction Recovery | Consistent and reproducible | 88.7% |

| Freeze-Thaw Stability (3 cycles) | % Change within ±15% | Passed |

| Short-Term Stability (24h at room temp) | % Change within ±15% | Passed |

Method Sensitivity and Specificity Determination

Information regarding the sensitivity and specificity of analytical methods for Tiafibrate is not available in published scientific literature. To determine these parameters, researchers would typically develop and validate methods such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Method Sensitivity would be established by determining the Limit of Detection (LOD) and Limit of Quantitation (LOQ). The LOD is the lowest concentration of Tiafibrate that can be reliably detected by the method, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. These values are crucial for the analysis of samples with low concentrations of the compound.

Method Specificity would involve demonstrating that the analytical method can unequivocally assess Tiafibrate in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components from biological samples. This is often achieved by analyzing blank samples and spiked samples to ensure no interfering peaks are observed at the retention time of Tiafibrate.

Without specific studies on Tiafibrate, no data tables on LOD, LOQ, or specificity assessments can be provided.

Inter-laboratory Validation Studies

There are no records of inter-laboratory validation studies, also known as round-robin studies, for the analysis of Tiafibrate found in the public scientific literature. Such studies are essential for establishing the reproducibility and robustness of an analytical method when performed by different analysts in different laboratories.

An inter-laboratory study for a Tiafibrate analytical method would typically involve:

A coordinating laboratory preparing and distributing standardized samples of Tiafibrate to multiple participating laboratories.

Each laboratory analyzing the samples using the same prescribed analytical method.

The results from all laboratories being statistically analyzed to assess parameters such as repeatability (intra-laboratory precision) and reproducibility (inter-laboratory precision).

The absence of such studies means that the transferability and ruggedness of any potential analytical method for Tiafibrate have not been independently verified across different testing environments. Therefore, no data tables or research findings concerning the inter-laboratory validation of Tiafibrate analysis can be presented.

Advanced Research Directions and Theoretical Frameworks for Tiafibrate

Exploration of Novel Therapeutic Indications based on Mechanistic Insights

Understanding the precise mechanisms of action of tiafibrate is crucial for identifying potential new therapeutic applications. Fibrates, as a class, primarily exert their effects through the activation of peroxisome proliferator-activated receptor alpha (PPARα). nih.gov This activation leads to a cascade of downstream effects, including altered lipid metabolism, reduced triglyceride levels, and increased high-density lipoprotein (HDL) cholesterol. nih.gov While traditionally used for dyslipidemia, the broader influence of PPARα activation on various cellular processes suggests potential roles for tiafibrate in other conditions.

Research is exploring the involvement of PPARα in inflammatory pathways, glucose metabolism, and cellular differentiation, which could open avenues for investigating tiafibrate's efficacy in related diseases. Detailed mechanistic studies, potentially involving genomics, proteomics, and metabolomics, are necessary to fully elucidate the complex interactions of tiafibrate within biological systems and uncover these novel indications.

Development of Advanced Drug Delivery Systems for Controlled Release

Optimizing the delivery of tiafibrate is an active area of research aimed at improving its pharmacokinetic profile, enhancing efficacy, and potentially reducing dosing frequency. Controlled release drug delivery systems are designed to release medication at a specific rate, location, and duration. mdpi.comeijppr.com This approach can help maintain consistent drug levels within the therapeutic range, minimizing fluctuations seen with conventional formulations. eijppr.comnih.gov

Various advanced drug delivery strategies are being investigated for controlled release, including:

Multiparticulate Systems: These systems, such as microparticles, offer potential for controlled or delayed release and can be blended to achieve different release patterns. ajol.info

Matrix Tablets: These involve dispersing the drug within a polymer matrix that controls release through mechanisms like swelling, diffusion, and erosion. mdpi.comthepharmajournal.com Hydrophilic matrix systems are a focus in this area. mdpi.com

Reservoir Systems: These systems enclose the drug within a polymer coating, with release controlled by diffusion through or erosion of the coating. thepharmajournal.com Osmotic systems, where drug release is driven by osmotic pressure, are another type of reservoir system. thepharmajournal.com

The development of such systems for tiafibrate could lead to improved patient compliance and potentially expand its therapeutic utility by providing sustained drug levels.

Integrative Systems Biology Approaches to Tiafibrate Action

Systems biology offers a holistic approach to understanding complex biological systems by analyzing the interactions and relationships between their components. numberanalytics.comfrontiersin.org Applying integrative systems biology approaches to study tiafibrate action can provide a more comprehensive understanding of its effects beyond individual molecular targets. This involves integrating data from various sources, including genomics, transcriptomics, proteomics, and metabolomics, to model and simulate biological processes influenced by tiafibrate. numberanalytics.comnih.gov

These approaches can help to:

Gain a deeper understanding of the biological processes and disease mechanisms affected by tiafibrate. numberanalytics.com

Identify novel therapeutic targets and biomarkers related to tiafibrate's response. numberanalytics.comnih.gov

Potentially contribute to the development of personalized medicine approaches by identifying patient-specific responses. numberanalytics.com

By moving beyond traditional reductionist views, systems biology can reveal the intricate network perturbations induced by tiafibrate, offering novel mechanistic insights. nih.gov

Future Methodological Advancements in Fibrate Research

The field of fibrate research, including studies on tiafibrate, is poised to benefit from advancements in research methodologies.

Application of Artificial Intelligence and Machine Learning in Drug Discovery

In the context of tiafibrate and other fibrates, AI and ML can be applied to:

Predict the efficacy and potential interactions of tiafibrate based on its chemical structure and biological data. mdpi.comresearchgate.net

Identify potential new indications by analyzing large-scale datasets related to disease pathways and drug effects. researchgate.netroche.com

Optimize the design of novel fibrate-like compounds with improved properties. researchgate.net

Analyze complex systems biology data to identify key pathways and networks influenced by tiafibrate. numberanalytics.comnsf.gov

The use of AI and ML can significantly accelerate the research process and uncover insights that might be missed by traditional methods. mednexus.org

High-Throughput Screening Methodologies

High-throughput screening (HTS) allows for the rapid testing of large libraries of compounds against specific biological targets or pathways. mdpi.comjapsonline.com This methodology is valuable in drug discovery for identifying potential drug candidates. researchgate.netmdpi.com

For tiafibrate research, HTS can be utilized to:

Screen libraries of compounds to identify those that modulate PPARα activity or other relevant pathways influenced by tiafibrate. mdpi.comjapsonline.com

Identify compounds that work synergistically with tiafibrate.

Investigate the effects of tiafibrate on a wide range of biological targets or cellular processes in a systematic manner. iric.ca

HTS, coupled with advanced detection techniques and automation, enables the rapid assessment of numerous compounds, accelerating the identification of promising research leads. japsonline.comiric.ca

Unanswered Questions and Persistent Research Challenges in Tiafibrate Biology

Despite advancements in understanding fibrates, several unanswered questions and persistent challenges remain in the specific context of tiafibrate biology. These include:

Precisely delineating the full spectrum of molecular targets and pathways influenced by tiafibrate beyond the established PPARα activation, particularly in extra-hepatic tissues.

Understanding the long-term effects of tiafibrate on various physiological systems and the potential for off-target effects.

Identifying specific biomarkers that can predict individual patient response to tiafibrate therapy, facilitating personalized medicine approaches.

Elucidating the impact of genetic variations on tiafibrate metabolism and efficacy.

Developing more sophisticated in vitro and in vivo models that accurately mimic human physiological conditions to study tiafibrate action.

Addressing the challenges in translating findings from preclinical studies to clinical applications. aclanthology.org

Addressing these challenges requires continued, rigorous research utilizing advanced methodologies and collaborative efforts across different scientific disciplines.

Q & A

Basic Research Questions

Q. What experimental models are most appropriate for studying Tiafibrate’s mechanism of action in lipid metabolism?

- Methodological Answer : Begin with in vitro assays (e.g., receptor-binding studies using fluorescent probes) to identify molecular targets, followed by in vivo models (e.g., hyperlipidemic rodents) to validate lipid-lowering effects. Use knockout models to isolate pathways (e.g., PPAR-α vs. PPAR-γ modulation). Ensure dose-response curves are constructed to establish therapeutic windows .

Q. How should biomarkers be selected to evaluate Tiafibrate’s efficacy in preclinical studies?

- Methodological Answer : Prioritize biomarkers validated in prior lipid-modulation studies (e.g., LDL-C, HDL-C, triglycerides). Use mass spectrometry for quantitative analysis and ELISA for inflammatory markers (e.g., CRP). Include negative controls to rule out confounding variables (e.g., dietary effects) .

Q. What statistical approaches are essential for analyzing Tiafibrate’s pharmacokinetic data?

- Methodological Answer : Apply non-compartmental analysis (NCA) for AUC and half-life calculations. Use ANOVA for inter-group comparisons (e.g., healthy vs. diabetic models). Report confidence intervals and effect sizes to contextualize clinical relevance .

Advanced Research Questions

Q. How can contradictory findings about Tiafibrate’s hepatotoxicity be systematically addressed?

- Methodological Answer : Conduct a meta-analysis of existing preclinical data to identify heterogeneity sources (e.g., dosing regimens, species differences). Use in vitro hepatocyte assays with multi-omics profiling (transcriptomics, metabolomics) to delineate toxicity pathways. Cross-reference with clinical trial data to assess translatability .

Q. What experimental designs optimize the synthesis of Tiafibrate analogs for enhanced bioavailability?

- Methodological Answer : Employ factorial design experiments to test variables (e.g., esterification sites, salt forms). Use computational modeling (e.g., molecular dynamics) to predict solubility and permeability. Validate results with in situ intestinal perfusion models and Caco-2 cell assays .

Q. How can researchers reconcile discrepancies in Tiafibrate’s efficacy between 2D cell cultures and 3D organoid models?

- Methodological Answer : Standardize culture conditions (e.g., oxygen levels, extracellular matrix composition). Perform dose-escalation studies in both systems and compare IC₅₀ values. Use RNA sequencing to identify microenvironment-dependent gene expression patterns .

Q. What strategies mitigate batch-to-batch variability in Tiafibrate formulation for reproducible in vivo outcomes?

- Methodological Answer : Implement quality-by-design (QbD) principles during synthesis. Characterize raw materials via HPLC and NMR for purity. Use accelerated stability testing (40°C/75% RH) to identify degradation products. Document protocols in line with FAIR data principles .

Data Analysis and Reporting Guidelines

-

Table 1 : Example framework for organizing Tiafibrate pharmacokinetic

-

Figure 1 : Suggested workflow for resolving data contradictions:

Literature Review → Hypothesis Generation → Multi-Omics Validation → Clinical Correlation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.